1,4-Dihydrotrigonelline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(5-8)7(9)10/h2,4-5H,3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFPLUJRJLEPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161260 | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140201-08-7 | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140201087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydrotrigonelline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1,4 Dihydrotrigonelline
Foundational Synthetic Approaches to the 1,4-Dihydropyridine (B1200194) Nucleus
The synthesis of the 1,4-dihydropyridine (1,4-DHP) ring system is a well-established field in heterocyclic chemistry, with numerous methods developed to afford a wide array of substituted analogues. nih.gov
The cornerstone for the synthesis of 1,4-dihydropyridines is the Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Hantzsch in 1881. royalsocietypublishing.orgfrontiersin.orgnih.gov In its classic form, this one-pot, multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide). frontiersin.orgresearchgate.netorganic-chemistry.org The mechanism is believed to proceed through the formation of two key intermediates: an enamine generated from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. frontiersin.orgorganic-chemistry.org The subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product. frontiersin.org
While the classical Hantzsch reaction is robust, it often suffers from drawbacks such as long reaction times, harsh conditions, and modest yields. researchgate.net Consequently, numerous modern variants have been developed to improve the efficiency, scope, and environmental footprint of the synthesis. These advancements often focus on the use of novel catalysts and reaction conditions.
Modern Variants of the Hantzsch Synthesis:
Catalytic Innovations: A wide range of catalysts have been employed to accelerate the reaction and improve yields. These include Lewis acids like ytterbium triflate (Yb(OTf)₃) and aluminum chloride, as well as phenylboronic acid. organic-chemistry.org Heterogeneous catalysts, such as covalently anchored sulfonic acid on silica (B1680970) gel and iron(III) phosphate (B84403), offer advantages like ease of separation and reusability. frontiersin.orgnih.govorganic-chemistry.org Green chemistry approaches have utilized catalysts like ceric ammonium nitrate (B79036) (CAN) and nano-cerium oxide, often under solvent-free conditions at room temperature. royalsocietypublishing.orgajgreenchem.com
Solvent-Free and Green Conditions: Many modern protocols eschew traditional organic solvents, performing the reaction under solvent-free conditions, which simplifies workup and reduces environmental impact. frontiersin.orgnih.govacs.org The use of aqueous micelles has also been reported as an efficient medium for the synthesis. organic-chemistry.org
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of 4-aryl-1,4-dihydropyridines. mdpi.com
Table 1: Comparison of Classical and Modern Hantzsch Synthesis Variants
| Feature | Classical Hantzsch Synthesis | Modern Variants | Research Findings |
| Catalyst | Often uncatalyzed or uses simple acids/bases | Phenylboronic acid, Yb(OTf)₃, nano-CeO₂, Fe₃PO₄, anchored sulfonic acid | Modern catalysts offer higher yields, shorter reaction times, and milder conditions. frontiersin.orgorganic-chemistry.orgajgreenchem.com Heterogeneous catalysts allow for easy recovery and recycling. nih.govorganic-chemistry.org |
| Reaction Conditions | Typically requires reflux in a solvent like ethanol | Solvent-free, room temperature, aqueous micelles, microwave irradiation | Greener conditions reduce environmental impact and simplify purification. royalsocietypublishing.orgacs.orgmdpi.com Microwave assistance can drastically cut reaction times. mdpi.com |
| Reactants | Aldehyd, β-ketoester, ammonia | Expanded scope including N-tosylhydrazones as aldehyde surrogates | Use of different starting materials expands the diversity of accessible 1,4-DHP structures. organic-chemistry.org |
| Yield & Time | Often moderate yields and long reaction times | Generally high to excellent yields (60-96%) and short reaction times | Significant improvements in efficiency are a key driver for developing new variants. researchgate.net |
When the Hantzsch synthesis is used to produce unsymmetrically substituted 1,4-dihydropyridines, a chiral center is created at the C4 position. The classical synthesis typically yields a racemic mixture of the two enantiomers. mdpi.comresearchgate.net This is a significant limitation in medicinal chemistry, as enantiomers of a chiral drug often exhibit different pharmacological activities and potencies. mdpi.comresearchgate.net Therefore, the development of stereoselective methods to access enantiopure 1,4-DHP analogues is of paramount importance.
Several strategies have been successfully developed to achieve enantiopure 1,4-dihydropyridines:
Chiral Auxiliaries: This approach involves incorporating a chiral auxiliary into one of the reactants. The auxiliary directs the stereochemical outcome of the cyclization, and is subsequently removed to yield the enantiomerically enriched product. mdpi.comresearchgate.net
Organocatalysis: The use of chiral organocatalysts, such as chiral phosphoric acids or their derivatives (e.g., (R)-TRIP), has emerged as a powerful tool for the enantioselective synthesis of 1,4-DHPs. researchgate.net These catalysts can activate the substrates and control the facial selectivity of the key bond-forming steps. For instance, catalytic asymmetric [2 + 4] cycloadditions using chiral phosphoric acid can produce indole-containing chroman derivatives with high enantioselectivity (up to 98% ee). mdpi.com
Enzymatic Resolution: Enzymes, particularly hydrolases, can be used for the kinetic resolution of racemic mixtures of 1,4-DHP esters. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. mdpi.comresearchgate.net
Chromatographic Separation: Racemic mixtures can be separated into their constituent enantiomers using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. mdpi.comresearchgate.net
Table 2: Methodologies for Stereoselective 1,4-DHP Synthesis
| Methodology | Description | Key Features & Findings |
| Chiral Auxiliaries | A stoichiometric chiral group is temporarily attached to a reactant to guide stereoselective synthesis. | Effective but requires additional steps for attachment and removal of the auxiliary. mdpi.comnih.gov |
| Catalytic Asymmetric Synthesis | A substoichiometric amount of a chiral catalyst (organocatalyst or metal complex) is used to generate a chiral product. | Highly desirable for efficiency and atom economy. Chiral phosphoric acids and Pd(II) complexes have shown high enantioselectivity (up to 99% ee). researchgate.netrsc.org |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | Offers high selectivity under mild conditions but the maximum theoretical yield for the desired enantiomer is 50%. mdpi.comresearchgate.net |
| Chiral Chromatography | Physical separation of enantiomers based on their differential interaction with a chiral stationary phase. | A widely applicable analytical and preparative method, but can be costly for large-scale production. mdpi.comresearchgate.net |
Strategic Coupling and Conjugation of Therapeutic Agents to 1,4-Dihydrotrigonelline Moieties
The utility of this compound as a carrier system hinges on its ability to be chemically linked to a therapeutic agent. This conjugation creates a prodrug, an inactive derivative that is converted to the active drug in vivo. The design of the linker connecting the carrier and the drug is critical for the successful release of the therapeutic payload at the target site. nih.gov
A cleavable linker is a chemical bridge designed to be stable in the systemic circulation but to break under specific conditions prevalent at the target site (e.g., changes in pH, redox potential, or the presence of specific enzymes). rsc.org Self-immolative spacers are a sophisticated type of linker that, upon an initial triggering cleavage event, undergo a spontaneous, rapid cascade of electronic rearrangements to release the payload in its original, unmodified form. nih.govresearchgate.net This "traceless" release is highly advantageous as it ensures the released drug has full biological activity without any lingering linker fragments. researchgate.net
Key Design Principles and Mechanisms:
Stimuli-Responsive Cleavage: Linkers are designed to respond to various triggers. For drug delivery to the brain, linkers that are cleaved following the oxidation of the dihydropyridine carrier are particularly relevant. Other systems are designed to be cleaved by enzymes (like legumain or reductases), acidic pH, or specific small molecules like nitric oxide (NO). rsc.orgrsc.orgmdpi.comnih.gov
1,6-Elimination: A common self-immolative strategy involves the p-aminobenzyl alcohol (PABA) system. Triggering cleavage at the para position (e.g., enzymatic reduction of a nitro group to an amine) initiates a 1,6-electronic cascade that results in the release of a drug attached at the benzylic position. rsc.org
Cyclization-Induced Release: Some spacers are designed to undergo an intramolecular cyclization reaction upon activation. This cyclization forces the expulsion of the attached drug. Pyrrolidine-carbamate spacers, for example, can undergo rapid cyclative cleavage to release hydroxyl-bearing drugs. d-nb.info
NO-Responsive Linkers: 1,4-dihydropyridine itself can act as a cleavable linker. It can undergo a C-C bond cleavage in the presence of nitric oxide (NO), a signaling molecule. This property has been exploited to create systems where drug release can be triggered by an NO donor. rsc.org
The synthesis of a this compound-based prodrug involves the covalent attachment of a drug to the dihydropyridine carrier, typically via a cleavable linker. nih.gov The primary application of this strategy is to enhance the delivery of drugs to the CNS. researchgate.netosti.gov
The synthetic process generally involves:
Functionalization of the Carrier: The this compound molecule is prepared with a reactive handle, such as a carboxylic acid or hydroxyl group. For example, nicotinic acid can be reduced to 1,4-dihydronicotinic acid.
Linker Attachment: A linker molecule, often a diol or an amino alcohol, is attached to the carrier's reactive handle, forming an ester or amide bond. nih.gov
Drug Conjugation: The therapeutic agent is then coupled to the other end of the linker, again typically forming an ester or amide bond.
Examples of Dihydrotrigonelline Prodrugs:
Hydroxy CCNU Conjugate: The active metabolite of the anticancer drug CCNU was esterified to a this compound carrier. This was achieved by a direct hydride transfer reaction to the corresponding pyridinium (B92312) precursor, forming the prodrug D-CDS. nih.gov
Benzylpenicillin Conjugates: To improve the brain penetration of benzylpenicillin, several CDSs were synthesized. These involved esterifying benzylpenicillin to diols or amino alcohols, which were in turn acylated with dihydrotrigonelline. nih.gov
GABA Conjugates: The neurotransmitter GABA, which poorly crosses the blood-brain barrier, was connected to a 1,4-dihydroquinoline (B1252258) carrier (a benzo-annulated analogue of 1,4-dihydropyridine). In vivo studies showed that this conjugate could cross the BBB and exert a pharmacological effect. osti.gov
The synthesis of these conjugates results in a lipophilic prodrug that can traverse biological membranes. Once in the brain, the 1,4-dihydropyridine carrier is oxidized to its quaternary pyridinium salt form. rsc.orgnih.gov This charged species is hydrophilic and membrane-impermeable, effectively trapping the conjugate in the CNS. Subsequent cleavage of the linker, often by hydrolysis, releases the active drug in a sustained manner. nih.govnih.gov
Biochemical Transformations and Mechanistic Elucidation of the 1,4 Dihydrotrigonelline/trigonelline Redox System
Oxidative Conversion of 1,4-Dihydrotrigonelline to its Quaternary Trigonelline (B31793) Form
The key to the this compound-based delivery system is the in vivo oxidation of the 1,4-dihydropyridine (B1200194) ring structure. researchgate.net This lipid-soluble form readily permeates biological membranes, including the BBB, via passive transport. nih.govnih.gov Once within the target tissue, such as the brain, it undergoes a metabolic transformation into its pyridinium (B92312) salt, trigonelline. mdpi.com This newly formed quaternary ion is hydrophilic and unable to diffuse back across the BBB, effectively trapping it within the CNS. researchgate.netrsc.org
The rate of oxidation is a critical factor for the efficacy of this delivery system. Kinetic studies performed in vitro using various biological fluids and tissue homogenates have demonstrated that the conversion of this compound derivatives to their corresponding quaternary salts is a facile process. researchgate.net For instance, research on a prodrug of donepezil (B133215), where the piperidine (B6355638) ring was modified to a non-protonated 1,4-dihydropyridine ring, showed a significant difference in oxidation rates between peripheral and central environments. After 3 hours, only 3% of the prodrug underwent non-specific oxidation in plasma, whereas 35% was oxidized in a mouse brain homogenate over the same period. nih.gov This highlights a favorable kinetic profile, with relative stability in circulation and rapid conversion within the brain. The rate of this bioconversion can be modulated by introducing different substituents to the dihydropyridine (B1217469) ring structure. researchgate.net
Table 1: Comparative In Vitro Oxidation of a 1,4-Dihydropyridine Analog
| Biological Matrix | Incubation Time (hours) | Percent Oxidized |
| Plasma | 3 | 3% |
| Brain Homogenate | 3 | 35% |
Data sourced from a study on a donepezil prodrug featuring a 1,4-dihydropyridine modification. nih.gov
The stability of the this compound system is significantly influenced by the surrounding biological microenvironment. The differential oxidation rates observed between plasma and brain homogenates suggest that the enzymatic machinery for this conversion is more active or concentrated within the brain tissue. nih.gov This brain-selective oxidation is advantageous as it minimizes premature conversion in the bloodstream, allowing more of the lipophilic prodrug to reach the BBB. nih.gov Conversely, the rapid oxidation within the brain ensures efficient trapping. researchgate.net
Furthermore, the chemical stability of these compounds is a consideration. An unwanted, irreversible side reaction is the addition of water across the 5,6-double bond of the dihydropyridine ring. researchgate.net The design of these molecules, including modifications at the C-3 position of the 1,4-dihydropyridine ring, can enhance stability and influence the rate of the desired oxidative conversion versus undesirable degradation pathways. nih.gov
Enzymatic Catalysis in this compound Oxidation
The bioconversion of this compound to trigonelline is not a spontaneous process but is catalyzed by enzymes. rsc.org This enzymatic action is central to the system's effectiveness, providing a mechanism for rapid and site-specific conversion. nih.gov
The oxidation of the this compound moiety is closely related to the ubiquitous NADH/NAD⁺ coenzyme system, which plays a fundamental role in cellular respiration. nih.gov The enzymes responsible for this conversion are NAD(P)H-dependent oxidoreductases. nih.gov These enzymes catalyze redox reactions, coupling the oxidation or reduction of a substrate to the reduction or oxidation of the nicotinamide (B372718) adenine (B156593) dinucleotide cofactors, NAD(P)⁺ or NAD(P)H, respectively. nih.gov In this context, the this compound derivative acts as the substrate, which is oxidized to its quaternary form, while an endogenous acceptor molecule is reduced. sbq.org.br Oxidoreductases are a broad class of enzymes central to numerous metabolic pathways, known for their high activity and specificity. nih.govescholarship.org
While the oxidation is broadly attributed to the NAD(P)H/NAD(P)⁺-dependent enzymatic system, the specific oxidoreductases that catalyze the conversion of this compound within the brain have not been fully characterized in the available literature. nih.govnih.gov The process is understood to be linked to the general cellular redox machinery. nih.gov The high concentration and activity of these enzyme systems within the brain, which has high metabolic demands, likely contribute to the efficient bioconversion observed in brain homogenates compared to plasma. nih.gov Although specific enzymes like aminopeptidase (B13392206) B, acetylcholinesterase, and carboxylesterases have been identified in the brain for the bioconversion of other types of prodrugs, the precise enzymes for the this compound system remain a subject for further investigation. nih.govresearchgate.net
Intracellular Trapping Mechanism Post-Oxidation
The "lock-in" or trapping mechanism is a direct consequence of the drastic change in the molecule's physicochemical properties upon oxidation. nih.govrsc.org The conversion from the lipophilic this compound to the ionic trigonelline form results in a significant decrease in lipid solubility. researchgate.netmdpi.com
This change is quantitatively demonstrated by a dramatic shift in the partition coefficient (logP), a measure of lipophilicity. For example, an estradiol (B170435) chemical delivery system prodrug incorporating a dihydrotrigonelline moiety has a high logP value of 4.5, facilitating its passage across the BBB. mdpi.com Following oxidation to the charged trigonelline derivative, the logP plummets to -0.17. mdpi.com This represents a change of nearly 5 log units, rendering the molecule highly hydrophilic and membrane-impermeable. mdpi.comethernet.edu.et This acquired charge and hydrophilicity prevent the molecule from diffusing back out of the brain into the systemic circulation, effectively trapping it within the CNS. researchgate.netrsc.org This sequestration allows for a sustained release of the active drug within the brain as the carrier molecule is slowly metabolized. researchgate.net
Table 2: Physicochemical Changes in an Estradiol-Dihydrotrigonelline CDS
| Molecular Form | Lipophilicity (logP) | Membrane Permeability |
| Dihydrotrigonelline-Estradiol | 4.5 | High |
| Trigonelline-Estradiol | -0.17 | Low |
Data illustrates the dramatic shift in lipophilicity upon oxidation, which is the basis for the CNS trapping mechanism. mdpi.com
Impaired Membrane Permeability of the Quaternary Metabolite
The this compound/trigonelline redox system is a pivotal chemical delivery system (CDS) designed to leverage endogenous biochemical processes for targeted drug delivery to the central nervous system (CNS). The efficacy of this system is fundamentally based on a significant change in the physicochemical properties of the carrier molecule following a key biochemical transformation within the brain. The initial carrier, this compound, is a lipophilic molecule, a characteristic that allows it to readily penetrate biological membranes, including the highly selective blood-brain barrier (BBB). nih.gov
Once it has crossed the BBB and entered the brain's environment, this compound undergoes an in-vivo oxidation process. google.com This transformation converts the lipophilic dihydropyridine structure into its corresponding quaternary ammonium (B1175870) salt, trigonelline. This oxidation is a critical step, as it dramatically alters the molecule's properties. Trigonelline is a hydrophilic, charged species. The blood-brain barrier is composed of capillary endothelial cells with tight junctions that strictly regulate the passage of substances into the brain, effectively excluding charged, hydrophilic molecules. nih.gov Consequently, the newly formed trigonelline, being a quaternary metabolite, exhibits severely impaired membrane permeability and is unable to diffuse back across the BBB into the systemic circulation. google.com This process is often referred to as the "lock-in" mechanism, which effectively traps the carrier-drug conjugate within the CNS.
Table 1: Comparison of Physicochemical Properties
| Compound | Chemical Nature | Lipophilicity | Blood-Brain Barrier Permeability |
|---|---|---|---|
| This compound | Dihydropyridine derivative | High (Lipophilic) | Readily crosses the BBB |
| Trigonelline | Quaternary ammonium salt | Low (Hydrophilic) | Impaired, cannot cross the BBB |
Consequences for Sustained Intracerebral Drug Retention
The entrapment of the trigonelline-drug conjugate within the brain has profound consequences for the pharmacokinetics of the delivered therapeutic agent. The "lock-in" mechanism ensures that after the initial administration and transport across the blood-brain barrier, the drug's precursor remains concentrated specifically within the central nervous system. nih.gov While the parent this compound carrier and any unbound conjugate are rapidly cleared from the systemic circulation, the oxidized trigonelline form is effectively sequestered in the brain. google.comnih.gov
This sequestration leads to high and, crucially, sustained concentrations of the drug precursor within the brain tissue. nih.gov The therapeutic agent is then slowly released from the trigonelline carrier via enzymatic hydrolysis. This controlled, gradual release provides a prolonged therapeutic effect at the target site while minimizing exposure and potential toxic effects in peripheral tissues. google.com Research has demonstrated this principle effectively; for example, when dopamine (B1211576) was delivered using this system, it resulted in brain-specific, high, and sustained concentrations of the dopamine-trigonelline precursor for many hours. In contrast, the systemic half-life of the compound was less than 30 minutes, highlighting the efficiency of the brain-specific retention. nih.gov This mechanism transforms a systemically administered drug into a brain-targeted agent with a long-lasting intracerebral presence.
Table 2: Research Findings on Intracerebral Drug Retention
| Drug Delivered | Carrier System | Observation | Outcome | Reference |
|---|---|---|---|---|
| Dopamine | This compound | High and sustained brain concentration of the precursor. | Significant and sustained dopaminergic activity in the brain. | nih.gov |
| Various CNS agents | Dihydropyridine ⇌ Pyridinium salt redox carrier | Enhanced brain concentration of the drug. | Prolonged brain-specific action with reduced systemic toxicity. | google.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dopamine |
| NAD+ |
| NADH |
Advanced Chemical Delivery Systems Utilizing the 1,4 Dihydrotrigonelline Moiety
Design Principles of the "Lock-in-the-Brain" Strategy
The "lock-in-the-brain" strategy is a sophisticated chemical delivery system (CDS) designed to enhance the brain uptake and retention of therapeutic agents. rsc.orgnih.gov This approach is centered around a redox-based system analogous to the endogenous nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) ⇌ NAD+ coenzyme system. researchgate.net The core of this strategy involves chemically modifying a drug molecule by attaching it to a lipophilic carrier, the 1,4-dihydrotrigonelline moiety. nih.gov
The fundamental principle behind the enhanced BBB permeation is the increased lipophilicity of the drug-carrier conjugate. nih.gov The this compound moiety, being a lipophilic entity, renders the entire prodrug sufficiently lipid-soluble to passively diffuse across the lipid-rich membranes of the BBB. wikipedia.org This passive transport mechanism allows the drug to bypass the restrictive tight junctions and efflux transporters that typically prevent polar molecules from entering the brain. nih.gov
Once the this compound-drug conjugate has successfully crossed the BBB and entered the brain parenchyma, it undergoes a crucial enzymatic transformation. nih.gov In the brain's unique metabolic environment, the dihydropyridine (B1217469) ring of the carrier is oxidized to its corresponding quaternary pyridinium (B92312) salt, trigonelline (B31793). wikipedia.org This oxidation is facilitated by the NAD(P)H/NAD(P)+ system. wikipedia.org
This chemical conversion results in a dramatic shift in the physicochemical properties of the molecule. The newly formed pyridinium salt is a hydrophilic and permanently charged species. wikipedia.org Due to its charge and increased polarity, this oxidized form is unable to diffuse back across the BBB and is effectively "locked" within the brain. rsc.orgwikipedia.org This entrapment leads to a sustained and high concentration of the drug precursor in the CNS. researchgate.net Subsequently, enzymatic cleavage of the bond linking the drug to the trigonelline carrier releases the active therapeutic agent in a slow and controlled manner. researchgate.net This brain-specific activation and localization minimize systemic exposure and potential side effects while maximizing the therapeutic efficacy within the brain. nih.gov
Applications in Neuropharmacology and Diagnostics
The versatility of the this compound-based chemical delivery system has led to its application in delivering a wide array of therapeutic and diagnostic agents to the brain.
The delivery of neurotransmitters and peptides to the brain is particularly challenging due to their inherent polarity and susceptibility to enzymatic degradation. The "lock-in-the-brain" strategy has shown promise in overcoming these hurdles.
For instance, a catechol-protected form of dopamine (B1211576) was successfully delivered to the brain by coupling it with a this compound carrier. researchgate.net In vivo studies demonstrated high and sustained concentrations of the dopamine precursor specifically within the brain, leading to significant and prolonged dopaminergic activity. researchgate.net While systemic concentrations of the precursor decreased rapidly, with a half-life of less than 30 minutes, the brain levels remained elevated for many hours. researchgate.net
Similarly, this strategy has been explored for the delivery of neuropeptides like enkephalins , which are crucial in pain modulation and other neurological processes. Chronic administration of drugs of abuse has been shown to increase enkephalin levels in mesolimbic brain regions. nih.gov The ability to deliver enkephalin analogs directly to the brain could open new avenues for treating addiction and pain-related disorders.
Table 1: Research Findings on Neurotransmitter and Peptide Delivery
| Agent | Carrier System | Key Findings |
| Dopamine | This compound | Resulted in brain-specific, high, and sustained concentrations of the dopamine precursor. Significant and sustained dopaminergic activity was observed in the brain. researchgate.net |
| Enkephalin Analogs | This compound | Investigated for potential in treating addiction and pain, leveraging the role of enkephalins in the reward pathway. nih.gov |
The application of the this compound CDS has been extensively studied for steroid hormones and anti-infective agents, with significant success in enhancing their brain uptake.
A notable example is the brain-targeted delivery of estradiol (B170435) . An estradiol-CDS (E2-CDS) was synthesized using a this compound carrier. nih.gov Following systemic administration in rats, sustained levels of the oxidized, "locked-in" form of the delivery system were observed in the brain, while peripheral levels declined rapidly. nih.gov This resulted in a brain-to-blood concentration ratio that was 4 to 5 times higher than that achieved with the administration of unmodified estradiol. researchgate.net
The delivery of benzylpenicillin , a beta-lactam antibiotic with poor BBB penetration, has also been significantly improved using this strategy. rsc.org In vivo studies in rats demonstrated that the administration of benzylpenicillin linked to a this compound carrier led to substantially higher and more prolonged levels of the antibiotic in the brain compared to the administration of benzylpenicillin alone. rsc.org
Table 2: Research Findings on Steroid Hormone and Anti-Infective Agent Delivery
| Agent | Carrier System | Key Findings |
| Estradiol | This compound (E2-CDS) | Achieved sustained and brain-selective delivery. The brain-to-blood ratio was 4–5 times higher compared to unmodified estradiol. researchgate.netnih.gov |
| Benzylpenicillin | This compound | Resulted in substantially higher and more prolonged brain concentrations of the antibiotic in rats. rsc.org |
The principles of the "lock-in-the-brain" strategy are also being explored for the development of brain-specific imaging probes for diagnostic purposes, such as in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The ability to deliver and retain an imaging agent specifically in the brain would significantly enhance the quality and accuracy of neuroimaging.
By attaching a radionuclide suitable for PET or SPECT imaging to the this compound carrier, it is theoretically possible to create a probe that, once in the brain, becomes trapped and provides a clear and sustained signal from the target area. This would allow for more sensitive detection of pathological processes, such as neuroinflammation, tumor localization, or the distribution of specific receptors. frontiersin.org
Fluorescent probes are also being developed for intraoperative guidance in neurosurgery. nih.gov An activatable fluorescent probe that can be topically applied and rapidly visualize tumor margins would be a valuable tool for surgeons. nih.gov While direct applications of the this compound moiety in currently approved imaging probes are still under investigation, the underlying principle holds great promise for the future of molecular neuroimaging.
Table 3: Potential Applications in Brain-Specific Imaging
| Imaging Modality | Principle of Application with this compound | Potential Benefits |
| PET/SPECT | Attachment of a positron-emitting or gamma-emitting radionuclide to the carrier for targeted brain delivery and retention. frontiersin.org | Enhanced signal-to-noise ratio, improved sensitivity for detecting brain pathologies, and reduced systemic radiation exposure. frontiersin.org |
| Fluorescent Imaging | Development of activatable fluorescent probes that are "locked" within brain tumors, allowing for real-time visualization during surgery. nih.gov | Precise demarcation of tumor margins, leading to more complete resections and preservation of healthy brain tissue. nih.gov |
Structure-Activity Relationships in this compound-Based Chemical Delivery Systems
Impact of Substituent Modifications on Biopharmaceutical Behavior
Modifications to the 1,4-dihydropyridine (B1200194) ring of the carrier system profoundly influence its biopharmaceutical properties, including lipophilicity, membrane permeability, and stability. The goal is to create a derivative that is sufficiently lipophilic to cross the BBB via passive transport but is also a suitable substrate for the enzymatic oxidation that traps it in the brain. researchgate.netresearchgate.net
Ester groups located at the 3- and 5-positions of the 1,4-dihydropyridine ring are generally found to be most effective for activity. nih.gov The type of ester can be modified to fine-tune the lipophilicity and hydrolysis rate of the CDS. For example, a dopamine-CDS was synthesized by attaching the dihydronicotinate moiety to the drug via an activated carbamate (B1207046) ester linkage. nih.gov This modification strategy aims to enhance brain delivery and control the release of the active drug. nih.gov
The stability of the dihydropyridine ring itself is a critical factor. Modifications at the C-3 position have been shown to improve the stability of the prodrug in the periphery, reducing premature oxidation before reaching the target site. nih.govrsc.org An unwanted side reaction for some dihydropyridines is hydration across the 5,6-double bond, particularly in acidic conditions, which can limit the shelf-life of aqueous formulations. researchgate.net Strategic placement of substituents, such as a methyl group at the 6-position, can influence the susceptibility of the ring to both oxidation and hydration. researchgate.net
The table below summarizes the impact of key substituent modifications on the biopharmaceutical behavior of 1,4-dihydropyridine-based systems.
| Position on 1,4-Dihydropyridine Ring | Type of Substituent | Impact on Biopharmaceutical Behavior | References |
| C3 and C5 | Ester Groups | Generally most effective for optimal biological activity. Can be altered to tune lipophilicity and hydrolysis rates. | nih.gov |
| C4 | Aryl Group | Considered a fundamental requirement for optimal activity. | nih.gov |
| C4-Aryl Group | Electron-withdrawing groups | Affects receptor-binding activity. | nih.gov |
| C3 | General Modifications | Can improve prodrug stability in the periphery, preventing premature oxidation. | nih.govrsc.org |
| C6 | Methyl Group | Influences the rate of oxidation and can affect the stability against hydration. | researchgate.net |
| Drug Linkage | Activated Carbamate Ester | Can be used to attach drugs like dopamine, influencing stability and release. | nih.gov |
Tuning Redox Properties and Bioconversion Specificity
The central mechanism of the this compound CDS is its oxidation from a lipophilic dihydropyridine to a hydrophilic pyridinium salt. The rate and specificity of this redox conversion are paramount for the system's success. The process is designed to mimic the body's own NADH/NAD+ redox system, leveraging endogenous enzymes for site-specific activation. researchgate.net Tuning the redox potential of the carrier molecule allows for precise control over where and how quickly the "lock-in" mechanism is triggered.
The electrochemical behavior of the dihydropyridine carrier is highly sensitive to its substituent pattern. researchgate.netfrontiersin.org By introducing electron-donating or electron-withdrawing groups at various positions on the dihydropyridine or an associated phenyl ring, the ease of oxidation can be modulated. For example, theoretical studies have shown that the oxidation process is very sensitive to substituents like a 6-methyl group. researchgate.net Similarly, studies on other redox-active compounds confirm that introducing groups like hydroxyl (-OH) or amino (-NH2) can significantly alter redox potentials. frontiersin.org While a hydroxyl group can increase the redox potential, an amino group can lower it, demonstrating that specific functional groups can be used to rationally design and fine-tune these properties. frontiersin.org
This ability to tune the redox potential is critical for achieving bioconversion specificity. The ideal CDS should be relatively stable in the systemic circulation to minimize off-target effects but rapidly oxidized upon entering the brain. nih.govrsc.org For instance, a donepezil (B133215) prodrug based on a 1,4-dihydropyridine carrier showed good stability in plasma (only 3% oxidation after 3 hours) but was significantly more susceptible to oxidation in a mouse brain homogenate (35% oxidation after 3 hours). nih.govrsc.org This demonstrates successful tuning for brain-specific activation.
Alternative heterocyclic systems, such as 1,2-dihydroisoquinolines, have also been explored as potential carriers. These moieties exhibit reasonable oxidation rates and offer further opportunities for tuning redox properties through functionalization of their phenyl ring, potentially offering advantages in stability or bioconversion rates over traditional dihydropyridine systems. researchgate.net
The table below illustrates how chemical modifications can be used to tune the redox properties of the carrier system.
| Modification Strategy | Effect on Redox Properties & Bioconversion | Rationale | References |
| Introduction of -OH or -NH2 groups | Alters the redox potential of the carrier molecule. | Electron-donating/withdrawing nature of the group modifies the electron density of the ring system, making it easier or harder to oxidize. | frontiersin.org |
| Modification of substituents on the dihydropyridine ring | Stabilizes the reduced (dihydropyridine) form while maintaining affinity for activating enzymes. | Prevents premature oxidation in systemic circulation, enhancing brain targeting. | |
| Functionalization of an associated phenyl ring | Provides a locus for introducing groups that modulate the electronic properties of the carrier. | Allows for fine-tuning of the redox potential to achieve desired bioconversion kinetics. | researchgate.net |
| Use of alternative heterocycles (e.g., 1,2-dihydroisoquinoline) | Offers different intrinsic stability and oxidation rates. | Provides alternative scaffolds for developing CDS with potentially improved properties. | researchgate.net |
Pharmacokinetic and Metabolic Disposition of 1,4 Dihydrotrigonelline Prodrugs
In Vivo Absorption, Distribution, and Systemic Stability
The fundamental principle behind the 1,4-dihydrotrigonelline-based chemical delivery system is the covalent linkage of a drug molecule to the lipophilic 1,4-dihydro-N-methylnicotinic acid (dihydrotrigonelline) carrier. This conjugation transiently increases the lipophilicity of the parent drug, a critical factor for passive diffusion across the BBB.
Upon administration, these prodrugs are designed to be readily absorbed and distributed throughout the body, including the brain. humanjournals.comnih.gov The increased lipophilicity of the prodrug construct allows it to permeate biological membranes more effectively than the often more polar parent drug. nih.gov For instance, the derivatization of estradiol (B170435) with this compound increases the octanol/water partition coefficient (log P) from 3.3 to 4.5, thereby enhancing its ability to cross the BBB. nih.gov
Peripheral Bioconversion and Elimination Characteristics
Once in the systemic circulation and various tissues, the this compound moiety undergoes oxidation. humanjournals.com This bioconversion is a key step in the "lock-in" mechanism of the delivery system. The oxidation transforms the lipophilic 1,4-dihydropyridine (B1200194) structure into a hydrophilic, cationic quaternary ammonium (B1175870) species, the trigonelline (B31793) (N-methylnicotinic acid) derivative. nih.gov
This newly formed charged molecule is significantly less lipophilic, which has two major consequences in the periphery. Firstly, its ability to cross cell membranes is drastically reduced. Secondly, the acquisition of a positive charge accelerates its systemic elimination from the body, primarily through renal and biliary excretion. mdpi.com This rapid peripheral clearance is advantageous as it minimizes systemic exposure to the prodrug and the parent drug, thereby potentially reducing peripheral side effects. In vitro studies have demonstrated that the oxidation of the dihydrotrigonelline carrier can be rapid in blood.
Comparative Pharmacokinetics in Brain versus Peripheral Circulation
A stark contrast is observed in the pharmacokinetics of the oxidized prodrug in the brain compared to the peripheral circulation. While the charged trigonelline-drug conjugate is rapidly cleared from the periphery, it is effectively "locked-in" within the brain. nih.govnih.gov The blood-brain barrier, which restricts the passage of polar and charged molecules from the brain back into the bloodstream, prevents the efflux of the hydrophilic trigonelline-drug conjugate. nih.govmdpi.com
This "lock-in" mechanism leads to an accumulation of the prodrug conjugate within the CNS. Subsequently, slow enzymatic or chemical hydrolysis of the ester or amide bond linking the drug to the trigonelline carrier occurs, resulting in a sustained release of the active parent drug directly at its site of action in the brain. humanjournals.com This sustained release can lead to elevated and prolonged therapeutic concentrations of the drug in the brain. For example, a study with an estradiol-1,4-dihydrotrigonelline prodrug (Estredox) demonstrated that the concentration of estradiol in the rat brain was four to five times higher and maintained for a longer duration compared to the administration of estradiol alone.
Intracerebral Disposition and Sustained Release of Active Moieties
The intracerebral disposition of this compound prodrugs is characterized by the initial widespread distribution of the lipophilic prodrug throughout the brain tissue, followed by its oxidation and subsequent entrapment. The conversion to the charged trigonelline form is catalyzed by the NAD(P)H/NAD(P)+ system, which is present within the brain. nih.govmdpi.com
Once trapped, the slow cleavage of the bond between the drug and the trigonelline carrier ensures a sustained release of the active moiety. This controlled release profile is a significant advantage, as it can maintain therapeutic drug levels over an extended period, potentially reducing the frequency of administration and improving patient compliance. The rate of this release can be modulated by altering the nature of the chemical bond linking the drug to the carrier. humanjournals.com
The trigonelline carrier itself is eventually cleared from the brain through active transport mechanisms. humanjournals.com This ensures that the carrier molecule does not accumulate in the brain and cause potential toxicity.
Metabolite Identification and Profiling in Biological Matrices
The metabolic profiling of this compound prodrugs is crucial for understanding their biotransformation pathways and ensuring the safety and efficacy of the therapeutic agent. The primary metabolites are the oxidized trigonelline-drug conjugate, the parent drug, and the trigonelline carrier. However, further metabolism of the parent drug and the carrier can occur.
The identification and quantification of these metabolites in biological matrices such as plasma, urine, and brain tissue are typically performed using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These methods allow for the sensitive and specific detection of the parent prodrug and its various metabolites.
While the general metabolic pathway is well-understood, detailed quantitative data from comprehensive metabolite profiling studies of various this compound prodrugs in different biological matrices are not extensively available in publicly accessible literature. The following tables are illustrative examples of how such data would be presented based on the known metabolic pathway.
Table 1: Illustrative Metabolite Profile of a Hypothetical this compound-Drug X Prodrug in Rat Plasma
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Putative Identification |
| 1 | 8.2 | [M+H]+ of Prodrug | Fragment of Drug X | This compound-Drug X |
| 2 | 3.5 | [M]+ of Oxidized Prodrug | Fragment of Drug X | Trigonelline-Drug X |
| 3 | 5.1 | [M+H]+ of Drug X | Characteristic fragment | Parent Drug (Drug X) |
| 4 | 2.1 | [M]+ of Trigonelline | Characteristic fragment | Trigonelline |
Table 2: Illustrative Metabolite Profile of a Hypothetical this compound-Drug X Prodrug in Rat Brain Homogenate
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Putative Identification |
| 1 | 8.3 | [M+H]+ of Prodrug | Fragment of Drug X | This compound-Drug X |
| 2 | 3.6 | [M]+ of Oxidized Prodrug | Fragment of Drug X | Trigonelline-Drug X |
| 3 | 5.2 | [M+H]+ of Drug X | Characteristic fragment | Parent Drug (Drug X) |
| 4 | 2.2 | [M]+ of Trigonelline | Characteristic fragment | Trigonelline |
Table 3: Illustrative Metabolite Profile of a Hypothetical this compound-Drug X Prodrug in Rat Urine
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Putative Identification |
| 1 | 3.4 | [M]+ of Oxidized Prodrug | Fragment of Drug X | Trigonelline-Drug X |
| 2 | 5.0 | [M+H]+ of Drug X | Characteristic fragment | Parent Drug (Drug X) & its metabolites |
| 3 | 2.0 | [M]+ of Trigonelline | Characteristic fragment | Trigonelline |
These tables would be populated with specific data from experimental studies to provide a comprehensive understanding of the metabolic fate of a particular this compound prodrug. The analysis would confirm the efficiency of the "lock-in" mechanism by showing higher concentrations of the oxidized prodrug and the parent drug in the brain compared to plasma over time. Urine analysis would primarily show the presence of the hydrophilic trigonelline conjugate and metabolites of the parent drug, confirming the peripheral elimination pathway.
Analytical Methodologies for the Quantitative and Qualitative Assessment of 1,4 Dihydrotrigonelline and Its Derivatives
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation of 1,4-Dihydrotrigonelline from its prodrugs, metabolites, and endogenous components within complex biological samples. These techniques provide the necessary resolution for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its related compounds due to its versatility and wide applicability. Stability-indicating HPLC methods are particularly important for distinguishing the intact 1,4-dihydropyridine (B1200194) structure from its degradation products, which are often the corresponding oxidized pyridine (B92270) derivatives.
For the analysis of 1,4-dihydropyridine derivatives, reversed-phase columns, such as C18, are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The selection of the mobile phase composition and pH is critical for achieving optimal separation. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH can be used to resolve the parent drug from its metabolites and degradation products researchgate.net.
Stability-indicating assays are crucial for prodrugs of this compound, as they must differentiate the prodrug from the active this compound and its subsequent metabolites. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are performed to ensure the analytical method can effectively separate the analyte of interest from any potential degradation products researchgate.netnih.govresearchgate.netnih.govnveo.org. The validation of such methods typically includes parameters like linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results researchgate.netresearchgate.netnih.govnveo.org.
Table 1: Illustrative HPLC Method Parameters for 1,4-Dihydropyridine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.5) (70:30 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netnveo.org |
| Detection | UV at 256 nm nveo.org |
| Temperature | Ambient or controlled (e.g., 30°C) |
This table presents a generalized set of parameters based on methods for similar compounds. Actual conditions for this compound would require specific method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a valuable tool for the quantification of this compound, particularly at low concentrations. This technique is well-suited for the analysis of volatile or semi-volatile compounds. Given that many pyridine alkaloids are amenable to GC-MS analysis, this method can be adapted for this compound nih.govnih.govich.orgchemguide.co.uk.
For GC-MS analysis of 1,4-dihydropyridine derivatives, derivatization may be necessary to improve volatility and thermal stability. For example, silylation with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide can be employed nih.gov. The separation is typically achieved on a capillary column with a non-polar or semi-polar stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern nih.govich.org.
The selection of appropriate ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly enhance the sensitivity and selectivity of the assay, allowing for the detection of trace amounts of the analyte in complex matrices.
Spectrometric Detection and Quantification Strategies
Spectrometric methods are indispensable for both the quantification and structural elucidation of this compound and its derivatives. These techniques are often coupled with chromatographic separation for enhanced specificity.
UV/VIS spectrophotometry is a powerful and accessible technique for studying the kinetics of reactions involving 1,4-dihydropyridines, such as their oxidation to the corresponding pyridine derivatives acs.orgresearchgate.net. The dihydropyridine (B1217469) ring exhibits a characteristic UV absorbance that differs significantly from its oxidized pyridine form. This spectral shift allows for the monitoring of the reaction progress over time by measuring the change in absorbance at a specific wavelength.
For instance, the oxidation of a 1,4-dihydropyridine can be followed by monitoring the decrease in the absorbance band of the dihydropyridine and the concurrent increase in the absorbance band of the pyridine product researchgate.net. By conducting these measurements under controlled conditions (e.g., temperature, pH, reactant concentrations), kinetic parameters such as the reaction rate constant can be determined. These studies are crucial for understanding the stability of this compound under various physiological and environmental conditions.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids nih.govnih.gov. The high selectivity is achieved through the monitoring of specific precursor-to-product ion transitions in MRM mode nih.gov.
The fragmentation of 1,4-dihydropyridine derivatives under mass spectrometric conditions typically involves the loss of substituents from the dihydropyridine ring, providing valuable structural information acs.orgresearchgate.netlibretexts.org. For this compound, the fragmentation pattern would be expected to yield characteristic ions that can be used for its unambiguous identification and quantification. Electron ionization (EI) mass spectrometry often leads to the loss of the C-4 substituent, forming a stable pyridinium (B92312) cation acs.orgresearchgate.net.
Table 2: Common Mass Spectrometric Parameters for the Analysis of Trigonelline (B31793) and Related Compounds
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive mode nih.gov |
| MS/MS Transition | For Trigonelline: m/z 138.0 → 92.1 |
| Collision Energy | Optimized for the specific analyte and instrument |
| Internal Standard | A structurally similar compound, often a stable isotope-labeled analog nih.gov |
This table provides an example based on trigonelline analysis, which would serve as a starting point for developing a method for this compound.
Bioanalytical Method Development and Validation for Complex Biological Matrices
The development and validation of bioanalytical methods are essential for obtaining reliable data from pharmacokinetic and metabolic studies. These methods must be robust, accurate, and precise for the quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates ich.orgfda.govresearchgate.net.
The process begins with the development of a method that can selectively extract the analyte from the biological matrix while minimizing interference from endogenous components. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction chemrxiv.org. The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.
Once a method is developed, it must be rigorously validated according to international guidelines (e.g., FDA, ICH) ich.orgfda.gov. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample fda.gov.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively mdpi.com.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) mdpi.com.
For the bioanalysis of trigonelline, a hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry has been successfully developed and validated for its determination in mouse serum nih.gov. This method demonstrated high sensitivity with a limit of quantification of 5.0 ng/mL and required minimal sample preparation nih.gov. A similar approach could be adapted and validated for the specific quantification of this compound in various biological matrices.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (General Guidance) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of the initial concentration |
This table outlines general acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Emerging Research and Future Perspectives for 1,4 Dihydrotrigonelline
Exploration of Non-Canonical Biological Activities Mediated by its Redox System
The core chemical feature of 1,4-dihydrotrigonelline is its dihydropyridine-pyridinium salt type redox system. nih.gov This system allows a lipophilic dihydropyridine (B1217469) form to cross biological membranes, like the blood-brain barrier, before being oxidized in vivo to the ionic pyridinium (B92312) salt, effectively trapping it within the target organ. nih.govnih.gov While this mechanism is well-established for brain-specific drug delivery, researchers are now exploring other biological activities that are intrinsically linked to this redox potential. nih.govnih.gov
The capacity to modulate the cellular redox environment is a significant area of interest. Redox reactions are fundamental to cellular energy production and signaling pathways. nih.gov The introduction of a dihydropyridine system could influence these pathways beyond simple drug carriage. Recent studies on various 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have revealed a wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. eurekaselect.com
For instance, research has shown that certain synthetic 1,4-DHP derivatives exhibit antitumor effects and can act as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov In one study, these derivatives increased the intracellular concentration of chemotherapy drugs and showed apoptotic effects on resistant cell lines, suggesting a mechanism that may be linked to their electrochemical properties. nih.gov
Table 1: Investigated Biological Activities of 1,4-Dihydropyridine Derivatives
| Biological Activity | Compound Class | Key Findings | Potential Mechanism |
|---|---|---|---|
| Antitumor Activity | Synthetic 1,4-DHP derivatives | Exhibited cytotoxicity in drug-resistant cancer cell lines (EPG85-257RDB). nih.gov | Inhibition of P-glycoprotein efflux pump, leading to increased intracellular anticancer drug concentration. nih.gov |
| Neuroactive Drug Delivery | 1,4-dihydroquinoline-GABA derivative | Altered locomotor activity in mice, suggesting successful delivery of GABA across the blood-brain barrier. nih.govrsc.org | Redox-based chemical delivery system traps the active agent in the central nervous system. nih.govrsc.org |
These findings suggest that the redox cycle of this compound and its analogs could be leveraged for more than just transport, potentially acting as active modulators of biological processes in diseases characterized by oxidative stress or drug resistance.
Integration with Polymeric Nanoparticles and Advanced Drug Delivery Platforms
To enhance the stability, bioavailability, and targeting specificity of this compound-based systems, researchers are exploring their integration with advanced drug delivery platforms, particularly polymeric nanoparticles. nih.gov Polymeric nanoparticles are versatile carriers that can encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.govresearchgate.net
The versatility of polymers allows for the design of nanoparticles with specific properties. nih.gov For example, polymers like chitosan (B1678972) offer excellent mucoadhesion, while polyethylene (B3416737) glycol (PEG) can help nanoparticles evade the immune system, increasing their circulation time in the bloodstream. nih.govmdpi.com Encapsulating a this compound-drug conjugate within a polymeric nanoparticle could offer several advantages:
Enhanced Stability: The primary challenge for 1,4-dihydropyridine-based delivery systems is their poor stability and susceptibility to premature oxidation and hydration reactions. nih.govrsc.org A nanoparticle shell can protect the dihydropyridine core from the external environment, preventing its conversion before it reaches the target site.
Improved Solubility: Many potent drugs are hydrophobic, limiting their clinical application. youtube.com Polymeric nanoparticles can be engineered to carry these "water-insoluble" drugs, enhancing their solubility and bioavailability. youtube.comyoutube.com
Targeted Delivery: Nanoparticles can be decorated with targeting ligands (such as antibodies or peptides) that bind to specific receptors on diseased cells, thereby concentrating the therapeutic effect and reducing off-target toxicity. nih.gov
Controlled Release: The polymer matrix can be designed to release the encapsulated compound in response to specific stimuli (e.g., pH, temperature, enzymes) present at the site of action. nih.gov
While the direct encapsulation of this compound itself is still a nascent area of research, the principles of nanoencapsulation are well-established for a wide range of molecules. nih.gov Techniques such as flash nanoprecipitation allow for the scalable production of polymeric core-shell nanoparticles containing either hydrophobic or hydrophilic compounds. youtube.com The integration of this compound's brain-targeting redox mechanism with the protective and targeting capabilities of polymeric nanoparticles represents a promising future direction for creating highly specific and effective neurotherapeutics.
Computational Chemistry Approaches in this compound Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. neuroquantology.commdpi.com These in silico methods are being applied to the design of this compound derivatives to predict their behavior, refine their structures, and explore their interactions with biological targets. researchgate.net
Key computational approaches applicable to this compound include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific target protein. For this compound derivatives, docking could be used to design analogs that bind more effectively to CNS enzymes responsible for the therapeutic release of a linked drug, or conversely, to avoid binding to off-target proteins that could cause side effects.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. neuroquantology.com This can be used to predict the neuroprotective efficacy or blood-brain barrier permeability of new, unsynthesized this compound derivatives based on their physicochemical properties.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of a drug-target complex. neuroquantology.com This has been used to study the binding affinity between 1,4-DHP derivatives and proteins like P-gp. nih.gov For this compound, MD simulations could help understand how it interacts with the lipid bilayer of the blood-brain barrier and predict the stability of the molecule in a physiological environment.
A practical example of these methods is in the study of new 1,4-DHP derivatives as P-gp inhibitors, where molecular dynamics showed a high binding affinity between the designed derivative and the target protein. nih.gov Similarly, computational tools can be used to perform virtual screening of large chemical libraries to identify novel drug candidates that could be attached to the this compound carrier for specific therapeutic purposes. These computational strategies reduce the time and cost associated with traditional laboratory screening and provide a rational basis for designing more effective and safer drug delivery systems. researchgate.net
Table 2: Application of Computational Methods in 1,4-Dihydropyridine Derivative Design
| Computational Method | Objective | Example Application | Potential Outcome |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. | Docking of novel 1,4-DHP derivatives against the P-glycoprotein drug binding site. nih.gov | Identification of derivatives with high inhibitory potential for overcoming multidrug resistance. nih.gov |
| Molecular Dynamics (MD) | Simulate the movement and interaction of molecules over time. neuroquantology.com | Analysis of the stability and interaction of a 1,4-DHP derivative within the P-gp binding pocket. nih.gov | Confirmation of stable binding and elucidation of the interaction mechanism at an atomic level. nih.gov |
| Virtual Screening | Search large libraries of compounds for potential hits against a target. | Screening for new molecules that can be effectively carried by a dihydropyridine system to the brain. | Rapid identification of new candidate drugs for neurotherapeutic development. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 1,4-Dihydrotrigonelline in pharmaceutical formulations?
- Methodology : Reverse-phase HPLC with diode-array detection (DAD) is widely used. For example, a validated method employs a Supelcosil LC-ABZ+Plus C18 column with a mobile phase of acetonitrile-water (70:30 v/v) containing 10 mM CH₃COOH-CH₃COONa (pH 5) at 1 mL/min flow rate. Detection is set at 237 nm, achieving LODs as low as 0.03 µg/mL for related 1,4-dihydropyridines. This method ensures <5% intraday RSD and >98% accuracy, suitable for pharmacokinetic studies .
Q. How does this compound interact with the NADH/NAD+ redox system?
- Mechanism : The compound mimics the redox behavior of NADH, leveraging its structural similarity to the coenzyme. In vitro studies show that oxidation of this compound generates a hydrophilic intermediate (trigonelline), which is retained in the brain due to the blood-brain barrier (BBB) architecture. Subsequent enzymatic hydrolysis releases the active drug locally, enhancing CNS targeting .
Q. What are the primary pharmacological targets of this compound in neurodegenerative disease models?
- Key Findings : The compound exhibits acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values in the nanomolar range (e.g., 0.415 µM for stereoisomer 1a). However, prodrug forms are inactive until oxidized, highlighting the need for redox-dependent activation in therapeutic applications .
Advanced Research Questions
Q. How can stereochemical variations in this compound derivatives impact their efficacy and selectivity?
- Experimental Design : Synthesize and isolate all four stereoisomers (A-D) via supercritical fluid chromatography. Evaluate their AChE inhibition kinetics and BBB permeability using in vitro assays (e.g., hAChE inhibition) and in vivo models (e.g., rodent brain uptake studies). For example, stereoisomer 1a showed threefold higher activity than others, emphasizing the role of chiral centers in pharmacological profiles .
Q. What strategies address discrepancies between in vitro and in vivo efficacy of redox-based this compound prodrugs?
- Data Contradiction Analysis : In vitro models often lack the enzymatic and physiological complexity of the BBB. To reconcile results, use dual-chamber BBB co-culture systems (e.g., endothelial cells + astrocytes) and compare oxidation rates via LC-MS. Adjust prodrug lipophilicity to balance BBB penetration and enzymatic activation kinetics .
Q. How can the redox-targeting efficiency of this compound be optimized for sustained CNS delivery?
- Methodological Approach : Incorporate computational modeling (e.g., QSPR) to predict oxidation rates and BBB retention. Experimentally, modify substituents on the dihydropyridine ring to stabilize the reduced form while maintaining affinity for NADH-dependent enzymes. In vivo microdialysis in rodent brains can validate sustained release profiles .
Q. What are the implications of interspecies differences in prodrug activation for preclinical studies?
- Comparative Analysis : Test prodrug oxidation rates across species (e.g., mouse, rat, primate) using liver microsomes or whole-blood assays. Identify key cytochrome P450 isoforms involved and adjust dosing regimens to account for metabolic variability. Cross-species LC-MS/MS profiling ensures translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
